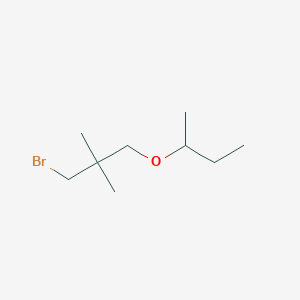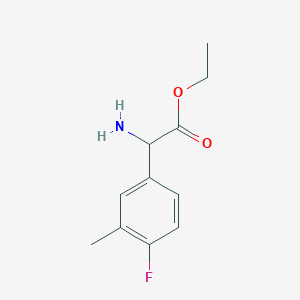
2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol is a chemical compound with the molecular formula C8H11BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol typically involves the bromination of 5-methylthiophene followed by a reaction with a suitable alcohol. One common method is the bromination of 5-methylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-5-methylthiophene is then reacted with propan-2-ol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Formation of 2-(4-Bromo-5-methylthiophen-2-yl)propan-2-one.
Reduction: Formation of 2-(5-Methylthiophen-2-yl)propan-2-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity. In material science, its electronic properties can be exploited to enhance the performance of organic semiconductors and other devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromo-5-methylthiophen-2-yl)ethanol
- 2-(4-Bromo-5-methylthiophen-2-yl)butan-2-ol
- 2-(4-Bromo-5-methylthiophen-2-yl)propan-1-ol
Uniqueness
2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol is unique due to the specific positioning of the bromine and methyl groups on the thiophene ring, as well as the presence of the hydroxyl group on the propan-2-ol moiety.
Propriétés
Formule moléculaire |
C8H11BrOS |
|---|---|
Poids moléculaire |
235.14 g/mol |
Nom IUPAC |
2-(4-bromo-5-methylthiophen-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H11BrOS/c1-5-6(9)4-7(11-5)8(2,3)10/h4,10H,1-3H3 |
Clé InChI |
WJDBLXUQVKYKDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)C(C)(C)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13584863.png)
![2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13584868.png)
![2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid](/img/structure/B13584869.png)
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13584870.png)

![1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride](/img/structure/B13584897.png)




![N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide](/img/structure/B13584929.png)
![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)
![N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13584945.png)
